molecular formula C16H10ClNO3 B5087540 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione CAS No. 75822-38-7

1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione

Cat. No.: B5087540
CAS No.: 75822-38-7
M. Wt: 299.71 g/mol
InChI Key: XZZXOUNMODASMA-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chlorophenyl group and an indole-2,3-dione moiety, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione typically involves the following steps:

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione can be compared with other indole derivatives:

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)15(20)16(18)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXOUNMODASMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367208
Record name 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75822-38-7
Record name 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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